5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride is a complex organic compound characterized by the presence of an amino group, a tert-butylamino group, a fluorine atom, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the tert-butylamino group.
Fluorination: Addition of the fluorine atom.
Sulfonylation: Introduction of the sulfonyl fluoride group.
Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, hydrogen gas and a catalyst for reduction, tert-butylamine for substitution, a fluorinating agent for fluorination, and sulfonyl chloride for sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidized forms.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to a sulfonic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acid derivatives.
Scientific Research Applications
5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The tert-butylamino and fluorine groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride
- 5-Amino-4-(methylamino)-2-fluorobenzene-1-sulfonyl fluoride
- 5-Amino-4-(tert-butylamino)-2-chlorobenzene-1-sulfonyl fluoride
Uniqueness
5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butylamino group can enhance the compound’s stability and lipophilicity, while the fluorine atom can influence its electronic properties and binding interactions.
Properties
IUPAC Name |
5-amino-4-(tert-butylamino)-2-fluorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2S/c1-10(2,3)14-8-4-6(11)9(5-7(8)13)17(12,15)16/h4-5,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAOURQEJBDISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=C(C=C1N)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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